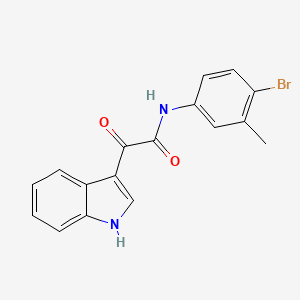![molecular formula C15H17Cl2N3O2S B2540749 2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride CAS No. 1189700-63-7](/img/structure/B2540749.png)
2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H17Cl2N3O2S. The InChI representation is InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);1H . The SMILES representation is CN1CCC2=C(C1)SC(=N2)C(=O)O.Cl .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The compound appears as a light orange to yellow to green powder or crystal .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
Synthesis of N-Substituted Aminomethyl Oxazolo Pyridines : Research by Palamarchuk et al. (2019) involves the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, highlighting the potential for creating previously unknown derivatives by nucleophilic substitution. These compounds could have applications in drug development due to their unique structural features (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).
Antimicrobial and Anti-inflammatory Activity : A study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, and oxazinones with antimicrobial properties using citrazinic acid as a starting material. This research indicates the potential for developing new antimicrobial agents from similar heterocyclic compounds (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Novel H3 Receptor Antagonists : Medhurst et al. (2007) describe the development of GSK189254, a novel histamine H3 receptor antagonist that shows therapeutic potential for the symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders. This research underlines the importance of heterocyclic compounds in addressing complex neurological conditions (Medhurst, Atkins, Beresford, Brackenborough, Briggs, et al., 2007).
Insecticidal Applications : Fadda et al. (2017) investigated the synthesis of heterocycles incorporating a thiadiazole moiety for use against the cotton leafworm, Spodoptera littoralis. This indicates the role of such compounds in developing new insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Synthesis and Biological Assessment of Triazolopyridines : Research by Flefel et al. (2018) on the synthesis, molecular docking, and in vitro screening of triazolopyridine derivatives for antimicrobial and antioxidant activity showcases the potential of similar heterocyclic compounds in therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S.ClH/c1-19-7-6-12-13(8-19)22-15(17-12)18-14(20)9-21-11-4-2-10(16)3-5-11;/h2-5H,6-9H2,1H3,(H,17,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMSPRELOLIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2540667.png)
![(E)-4-(Dimethylamino)-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2540669.png)
![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2540670.png)


![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2540675.png)


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2540680.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2540681.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)
![1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540684.png)
![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)
